2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-am ino-4-methyl-pentanoyl]amino]
2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-am ino-4-methyl-pentanoyl]amino]
Brand Name:
Vulcanchem
CAS No.:
101848-26-4
VCID:
VC0022703
InChI:
InChI=1S/C42H70N8O10/c1-21(2)17-28(43)36(54)45-30(19-27-15-13-12-14-16-27)38(56)48-33(24(7)8)40(58)49-34(25(9)10)41(59)50-35(26(11)51)42(60)46-29(18-22(3)4)37(55)47-32(23(5)6)39(57)44-20-31(52)53/h12-16,21-26,28-30,32-35,51H,17-20,43H2,1-11H3,(H,44,57)(H,45,54)(H,46,60)(H,47,55)(H,48,56)(H,49,58)(H,50,59)(H,52,53)/t26-,28+,29+,30+,32+,33+,34+,35+/m1/s1
SMILES:
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N
Molecular Formula:
C42H70N8O10
Molecular Weight:
847.1 g/mol
2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-am ino-4-methyl-pentanoyl]amino]
CAS No.: 101848-26-4
Main Products
VCID: VC0022703
Molecular Formula: C42H70N8O10
Molecular Weight: 847.1 g/mol
CAS No. | 101848-26-4 |
---|---|
Product Name | 2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-am ino-4-methyl-pentanoyl]amino] |
Molecular Formula | C42H70N8O10 |
Molecular Weight | 847.1 g/mol |
IUPAC Name | 2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C42H70N8O10/c1-21(2)17-28(43)36(54)45-30(19-27-15-13-12-14-16-27)38(56)48-33(24(7)8)40(58)49-34(25(9)10)41(59)50-35(26(11)51)42(60)46-29(18-22(3)4)37(55)47-32(23(5)6)39(57)44-20-31(52)53/h12-16,21-26,28-30,32-35,51H,17-20,43H2,1-11H3,(H,44,57)(H,45,54)(H,46,60)(H,47,55)(H,48,56)(H,49,58)(H,50,59)(H,52,53)/t26-,28+,29+,30+,32+,33+,34+,35+/m1/s1 |
Standard InChIKey | HHLGIVVEXQRCLK-GSNOCNGZSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N)O |
SMILES | CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |
Sequence | LFVVTLVG |
Synonyms | Leu-Phe-Val-Val-Thr-Leu-Val-Gly-OH leucyl-phenylalanyl-valyl-valyl-threonyl-leucyl-valyl-glycine sex pheromone inhibitor iAD1 |
PubChem Compound | 127987 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume